BenchChemオンラインストアへようこそ!

CXCR4 antagonist 8

CXCR4 antagonist calcium flux assay functional potency

CXCR4 antagonist 8 (also designated Compound is a synthetic small-molecule CXCR4 antagonist built on an aminoquinoline scaffold. It competitively displaces the anti-CXCR4 monoclonal antibody 12G5 with an IC₅₀ of 57 nM and inhibits CXCL12-induced cytosolic calcium elevation with an IC₅₀ of 0.24 nM, also blocking CXCL12/CXCR4-driven cell migration.

Molecular Formula C21H26N6
Molecular Weight 362.5 g/mol
Cat. No. B12416343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR4 antagonist 8
Molecular FormulaC21H26N6
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3
InChIKeyLBCVTARDQMLTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CXCR4 Antagonist 8: Procurement-Ready Profile of an Achiral Aminoquinoline CXCR4 Blocker (CAS 2304750-84-1)


CXCR4 antagonist 8 (also designated Compound 3) is a synthetic small-molecule CXCR4 antagonist built on an aminoquinoline scaffold. It competitively displaces the anti-CXCR4 monoclonal antibody 12G5 with an IC₅₀ of 57 nM and inhibits CXCL12-induced cytosolic calcium elevation with an IC₅₀ of 0.24 nM, also blocking CXCL12/CXCR4-driven cell migration [1]. The compound possesses a modest molecular weight (362.47 Da), a balanced cLogP (2.1), a polar surface area of 48 Ų, and a pKa of 7.0 [1]. Unlike classical tetrahydroquinoline-based CXCR4 antagonists, the aminoquinoline core lacks a chiral center, which greatly simplifies synthetic access [1].

Why CXCR4 Antagonist 8 Cannot Be Swapped with Plerixafor, AMD11070, or Close Analogs Without Quantitative Justification


In-class CXCR4 antagonists diverge sharply in scaffold topology, molecular weight, lipophilicity, and functional potency. AMD3100 (plerixafor), a bicyclam, carries a molecular weight of ~794 Da, high cationicity, and poor oral bioavailability, while AMD11070 (mavorixafor, MW ~474) was developed specifically to improve oral exposure [1][2]. Even within the same aminoquinoline series, Compound 2 (CXCR4 antagonist 9) differs from Compound 3 by a single double-bond arrangement, yet its 12G5 binding IC₅₀ (15 nM) and calcium-flux IC₅₀ (1.3 nM) differ by factors of 3.8 and 5.4, respectively [1][3]. These quantitative gaps mean that selection cannot rely on class membership alone; the specific assay fingerprint of CXCR4 antagonist 8—particularly its achiral architecture and physicochemical profile—must be evaluated against the user's experimental or procurement requirements [1].

CXCR4 Antagonist 8: Quantitative Head-to-Head Differentiation Evidence Against Closest Comparators


Functional Calcium-Flux Antagonism: CXCR4 Antagonist 8 vs. AMD3100 (Plerixafor)

CXCR4 antagonist 8 inhibits CXCL12-induced cytosolic calcium increase with an IC₅₀ of 0.24 nM, as measured in the aminoquinoline discovery study [1]. In contrast, the clinical reference compound AMD3100 (plerixafor) was reported to inhibit SDF-1-mediated calcium flux with an IC₅₀ of 572 ± 190 nM in a separate pharmacological characterization [2]. The roughly 2,400-fold difference in functional calcium-flux potency indicates that CXCR4 antagonist 8 achieves substantially greater blockade of CXCL12-driven G-protein signaling at markedly lower concentrations.

CXCR4 antagonist calcium flux assay functional potency

Molecular Weight and Drug-Likeness: CXCR4 Antagonist 8 vs. AMD3100 and AMD11070

CXCR4 antagonist 8 possesses a molecular weight (MW) of 362.47 Da, a cLogP of 2.1, a polar surface area (PSA) of 48 Ų, and a pKa of 7.0 [1]. By comparison, AMD3100 has an MW of ~794 Da (as the octahydrochloride salt) and high cationicity that limits membrane permeability and oral bioavailability [1]. AMD11070 (mavorixafor), the first oral CXCR4 antagonist advanced to clinical investigation, has an MW of ~474 Da [1]. CXCR4 antagonist 8 is 54% smaller than AMD3100 and 24% smaller than AMD11070 by molecular weight, while its cLogP of 2.1 falls within the optimal Lipinski range (1–3).

molecular weight drug-likeness physicochemical properties

Scaffold Simplicity: Achiral Aminoquinoline of CXCR4 Antagonist 8 vs. Chiral Tetrahydroquinoline of Compound 2 (CXCR4 Antagonist 9)

CXCR4 antagonist 8 (Compound 3) is built on an aminoquinoline template that is devoid of the chiral center present in the classical tetrahydroquinoline (THQ) ring [1]. The closely related Compound 2 (CXCR4 antagonist 9) retains a THQ-derived double bond but is also achiral. However, historically, the S-enantiomer of THQ-based CXCR4 antagonists is at least 10-fold more active than the R-enantiomer, necessitating enantioselective synthesis for THQ series compounds [1]. By eliminating chirality entirely, CXCR4 antagonist 8 reduces synthetic complexity to a convergent achiral route without sacrificing functional activity [1].

scaffold topology chirality synthetic accessibility

Binding Affinity Comparison: CXCR4 Antagonist 8 vs. its Direct Structural Analog CXCR4 Antagonist 9 (Compound 2)

Within the same aminoquinoline series reported by Lin et al., Compound 2 (CXCR4 antagonist 9) demonstrated a 12G5 competitive binding IC₅₀ of 15 nM, whereas Compound 3 (CXCR4 antagonist 8) exhibited an IC₅₀ of 57 nM [1]. In the functional calcium-flux assay, Compound 2 showed an IC₅₀ of 1.3 nM versus 0.24 nM for Compound 3 [1]. Thus, while Compound 2 is approximately 3.8-fold more potent in the binding assay, Compound 3 is approximately 5.4-fold more potent in the functional assay, highlighting a differentiated binding-to-function transduction profile [1].

12G5 competitive binding CXCR4 binding affinity structural analog comparison

Chemotaxis Inhibition: Functional Migration Blockade by CXCR4 Antagonist 8 in Transwell Assays

CXCR4 antagonist 8 (Compound 3) potently inhibited CXCL12/CXCR4-mediated cell migration in a transwell invasion assay [1]. While a precise IC₅₀ for migration was not reported in the primary paper, AMD3100—the reference CXCR4 antagonist—inhibits SDF-1-stimulated chemotaxis with an IC₅₀ of 51 ± 17 nM [2]. The paper explicitly highlights the migration-inhibitory activity of Compound 3 as a key feature alongside its binding and calcium-flux data [1].

chemotaxis cell migration transwell assay

Chemokine Receptor Selectivity Profile: CXCR4 Antagonist 8 vs. AMD3100 Class-Level Context

AMD3100 is known to be a highly selective CXCR4 antagonist that does not activate CXCR4 itself and shows no activity against CCR5 at concentrations that fully block CXCR4 [1]. In the aminoquinoline paper, CXCR4 antagonist 8 (Compound 3) was characterized specifically for CXCR4 activity, and no broader chemokine receptor selectivity panel was reported [2]. While AMD3100 also exhibits allosteric agonist activity at CXCR7 (ACKR3) [1], the CXCR7 activity of CXCR4 antagonist 8 has not been characterized [2].

selectivity chemokine receptor off-target activity

CXCR4 Antagonist 8: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization Leveraging an Achiral Amino-quinoline Scaffold

CXCR4 antagonist 8 offers an achiral aminoquinoline template with confirmed CXCR4 binding (IC₅₀ 57 nM) and potent functional antagonism (calcium flux IC₅₀ 0.24 nM) combined with favorable physicochemical parameters (MW 362.47, cLogP 2.1, PSA 48 Ų, pKa 7.0) [1]. The absence of a chiral center eliminates the need for enantioselective synthesis or chiral chromatography, dramatically simplifying analog generation compared to classical THQ-based series where the S-enantiomer is ≥10-fold more active than the R-enantiomer [1]. This makes CXCR4 antagonist 8 an ideal starting scaffold for SAR expansion aimed at balancing potency, selectivity, and ADME properties without the burden of stereochemical complexity.

Functional CXCR4 Pathway Blockade in Primary Cell Migration and Calcium-Signaling Assays

With a calcium-flux IC₅₀ of 0.24 nM—approximately 2,400-fold more potent than AMD3100 in cross-study comparison (AMD3100 calcium flux IC₅₀ = 572 nM) [1][2]—CXCR4 antagonist 8 enables near-complete blockade of CXCL12-driven intracellular calcium mobilization at sub-nanomolar concentrations. Combined with confirmed inhibition of CXCL12/CXCR4-mediated cell migration in transwell assays [1], the compound is well-suited for mechanistic studies of CXCR4 signaling in primary immune cells, stem cells, or cancer cell lines where minimizing compound-associated cytotoxicity through low-concentration treatment is critical.

Comparative Pharmacological Profiling of CXCR4 Antagonists with Divergent Physicochemical Properties

CXCR4 antagonist 8 occupies a distinct position in the CXCR4 antagonist chemical space: its MW (362.47 Da) is substantially lower than AMD3100 (~794 Da) and AMD11070 (~474 Da), and its cLogP (2.1) and moderate basicity (pKa 7.0) distinguish it from both the highly cationic bicyclam AMD3100 and the more lipophilic AMD11070 [1]. This differentiated profile supports its use as a comparator tool compound in studies that aim to deconvolute the contribution of molecular properties (size, charge, lipophilicity) to CXCR4 antagonist efficacy, permeability, and off-target liability.

Anti-HIV and Anti-Cancer Preclinical Research Requiring CXCR4 Blockade with Novel Scaffold Chemistry

CXCR4 antagonist 8 is reported to possess anti-inflammatory, anticancer, and anti-HIV activity [1]. The aminoquinoline scaffold represents a chemotype distinct from the bicyclam (AMD3100), tetrahydroisoquinoline (TIQ15), and dipicolylamine-zinc (KRH-3955) classes [1]. For labs exploring scaffold-hopping strategies or seeking to overcome resistance mechanisms associated with established chemotypes, CXCR4 antagonist 8 provides a structurally novel tool with validated target engagement and functional pathway inhibition in CXCR4-dependent HIV entry and cancer metastasis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR4 antagonist 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.